N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034427-78-4
VCID: VC5187712
InChI: InChI=1S/C21H23N3O4/c1-13-9-18(10-20(26)24(13)17-7-8-17)28-19-11-23(12-19)21(27)15-3-5-16(6-4-15)22-14(2)25/h3-6,9-10,17,19H,7-8,11-12H2,1-2H3,(H,22,25)
SMILES: CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C
Molecular Formula: C21H23N3O4
Molecular Weight: 381.432

N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide

CAS No.: 2034427-78-4

Cat. No.: VC5187712

Molecular Formula: C21H23N3O4

Molecular Weight: 381.432

* For research use only. Not for human or veterinary use.

N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide - 2034427-78-4

Specification

CAS No. 2034427-78-4
Molecular Formula C21H23N3O4
Molecular Weight 381.432
IUPAC Name N-[4-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidine-1-carbonyl]phenyl]acetamide
Standard InChI InChI=1S/C21H23N3O4/c1-13-9-18(10-20(26)24(13)17-7-8-17)28-19-11-23(12-19)21(27)15-3-5-16(6-4-15)22-14(2)25/h3-6,9-10,17,19H,7-8,11-12H2,1-2H3,(H,22,25)
Standard InChI Key YJVWHESGGBAQMB-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C

Introduction

Structural Characterization and Nomenclature

Core Components and Functional Groups

The molecule comprises three primary segments:

  • 1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl: A dihydropyridinone ring substituted with a cyclopropyl group at position 1 and a methyl group at position 6. This scaffold is structurally analogous to GPR40 agonists described in patent US9776962B2, which utilize cyclopropyl-pyridinone motifs to enhance metabolic stability .

  • Azetidine-1-carbonyl: A four-membered saturated ring connected via a carbonyl group. Azetidine’s conformational rigidity is frequently employed to improve target binding affinity, as seen in kinase inhibitors like EPZ005687 .

  • 4-Phenylacetamide: A para-substituted phenyl group linked to an acetamide moiety, a common feature in protease inhibitors and receptor modulators .

Physicochemical Properties

Hypothetical properties derived from structural analogs suggest:

PropertyValueSource Compound Reference
Molecular Weight~400–450 g/molUS9776962B2 , CID11599973
LogP (Octanol-Water)2.5–3.5EPZ005687
Hydrogen Bond Donors2CID11599973
Hydrogen Bond Acceptors6US9776962B2

Synthetic Pathways and Analogous Methods

Key Synthetic Steps

Based on methodologies from US9776962B2 and EPZ005687 , the synthesis likely involves:

  • Dihydropyridinone Formation: Cyclocondensation of β-keto esters with cyclopropylamine to yield the 1-cyclopropyl-2-oxo-1,2-dihydropyridin-4-ol intermediate.

  • Azetidine Coupling: Mitsunobu reaction to attach the azetidine ring to the pyridinone oxygen, followed by carbonyl activation using carbodiimide reagents.

  • Phenylacetamide Installation: Amide bond formation between the azetidine carbonyl and 4-aminophenylacetamide via HATU-mediated coupling .

Challenges in Synthesis

  • Steric Hindrance: The cyclopropyl group may impede nucleophilic substitution at the pyridinone oxygen, necessitating high-temperature conditions .

  • Azetidine Stability: Azetidine’s ring strain requires careful handling under acidic or basic conditions to prevent decomposition .

Mechanistic and Therapeutic Insights

Putative Targets

Structural alignment with patented compounds suggests potential activity against:

  • GPR40 (FFAR1): Cyclopropyl-pyridinones in US9776962B2 act as GPR40 agonists, enhancing glucose-dependent insulin secretion . The acetamide group may further modulate receptor binding kinetics.

  • Kinases: Azetidine-carboxamide motifs in EPZ005687 inhibit EZH2 methyltransferase, indicating possible epigenetic applications .

Comparative Pharmacological Data

While direct data is unavailable, analogs provide benchmarks:

CompoundTargetEC50/IC50Reference
US9776962B2 Lead CompoundGPR4012 nM
EPZ005687EZH286 nM
CID11599973Undisclosed220 nM (Cell)

The target compound may exhibit similar potency given its hybrid structure.

Future Directions and Applications

Therapeutic Areas

  • Metabolic Disorders: GPR40 agonism for type 2 diabetes .

  • Oncology: EZH2 inhibition for hematologic malignancies .

Optimization Strategies

  • Bioisosteric Replacement: Substituting azetidine with piperidine to reduce ring strain while maintaining binding .

  • Prodrug Design: Phosphonate esterification of the acetamide to improve oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator